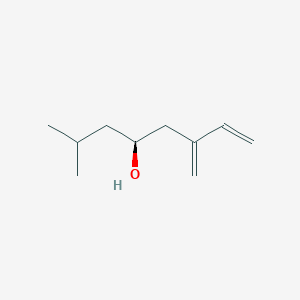
Ipsenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipsenol is a natural product found in Ips cembrae and Ips paraconfusus with data available.
Aplicaciones Científicas De Investigación
Chemical Ecology
Role as a Pheromone
Ipsenol is crucial in the chemical communication of bark beetles. It serves as an aggregation pheromone, attracting both male and female beetles to suitable habitats for mating and reproduction. Research has shown that different enantiomers of this compound elicit varying responses from beetles, indicating the importance of chirality in its biological activity. For instance, field tests have demonstrated that specific enantiomers can significantly enhance aggregation behavior in species such as Ips typographus and Ips grandicollis .
Case Studies
- Field Tests with this compound : Studies conducted in European spruce forests showed that the application of synthetic this compound effectively increased the capture rates of Ips typographus in traps, demonstrating its practical use in monitoring and managing bark beetle populations .
- Behavioral Response Studies : Research indicated that the behavioral responses of Ips avulsus and Ips calligraphus to this compound and its derivatives were significantly influenced by environmental factors such as temperature and humidity .
Organic Synthesis
Synthesis Techniques
The synthesis of this compound has been extensively studied, with various methods developed to produce this compound efficiently. Notably, the use of isoprenylation reactions has emerged as a prominent approach. Recent advancements have allowed for the asymmetric synthesis of this compound using chiral reagents, enhancing yield and purity .
Table: Synthesis Methods for this compound
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Indium-mediated isoprenylation | 91 | |
| Zinc-mediated synthesis | 52 | |
| Chiral allylboranes | Variable | |
| Grignard reagent method | High |
Pest Management Applications
Given its role as a pheromone, this compound has potential applications in integrated pest management strategies. By utilizing synthetic this compound in traps, researchers aim to control bark beetle populations more effectively.
Case Studies
- Pheromone Traps : The deployment of traps baited with synthetic this compound has been shown to reduce beetle infestations in forested areas by attracting and capturing adult beetles before they can reproduce .
- Ecological Impact Assessments : Studies assessing the ecological impact of using synthetic pheromones like this compound indicate that such strategies can mitigate damage to forests while minimizing chemical pesticide use .
Propiedades
Número CAS |
35628-05-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(4S)-2-methyl-6-methylideneoct-7-en-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1 |
Clave InChI |
RHAXCOKCIAVHPB-JTQLQIEISA-N |
SMILES |
CC(C)CC(CC(=C)C=C)O |
SMILES isomérico |
CC(C)C[C@@H](CC(=C)C=C)O |
SMILES canónico |
CC(C)CC(CC(=C)C=C)O |
Key on ui other cas no. |
35628-05-8 |
Sinónimos |
(S)-2-Methyl-6-methylene-7-octen-4-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















